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Compound of Interest

Compound Name: Bromo-PEG2-C2-Boc

Cat. No.: B606389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromo-PEG2-C2-Boc is a heterobifunctional linker commonly employed in the fields of

bioconjugation and medicinal chemistry, particularly in the synthesis of Proteolysis Targeting

Chimeras (PROTACs). This linker features a bromo group at one terminus, which serves as a

reactive handle for nucleophilic substitution, and a Boc-protected amine at the other end. The

polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of

the resulting conjugate. The Boc (tert-butyloxycarbonyl) protecting group provides an

orthogonal handle for subsequent deprotection and further functionalization.

This document provides detailed protocols for the coupling of Bromo-PEG2-C2-Boc with

various nucleophiles, including primary and secondary amines, thiols, and phenols. The

reaction conditions presented herein are based on established methodologies for similar

bromo-PEG linkers and serve as a comprehensive guide for researchers.
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Property Value

Molecular Formula C₁₁H₂₁BrO₄

Molecular Weight 297.19 g/mol

Appearance Colorless to light yellow liquid

CAS Number 1381861-91-1

Storage Store at -20°C for long-term stability.

Reaction Schematics
The fundamental reaction involves the nucleophilic substitution of the bromide ion by a suitable

nucleophile (Nu:).

General Reaction Scheme

Br-PEG2-C2-Boc
R-Nu-PEG2-C2-Boc + Nucleophile

R-Nu:

Br⁻

Click to download full resolution via product page

Caption: General nucleophilic substitution reaction.

Experimental Protocols
Protocol 1: Coupling with Primary and Secondary
Amines (N-Alkylation)
This protocol describes the N-alkylation of a primary or secondary amine with Bromo-PEG2-
C2-Boc.
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Materials:

Bromo-PEG2-C2-Boc

Amine-containing substrate

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

Ethyl acetate (EtOAc)

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of the amine-containing substrate (1.0 eq.) in anhydrous DMF, add DIPEA (3.0

eq.) or K₂CO₃ (3.0 eq.).

Stir the mixture at room temperature for 15 minutes.

Add a solution of Bromo-PEG2-C2-Boc (1.2 eq.) in anhydrous DMF.

Heat the reaction mixture to 60-80°C and stir for 12-24 hours under an inert atmosphere

(e.g., Nitrogen or Argon).

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature and quench with water.

Extract the product with EtOAc (3 x volume of aqueous phase).

Wash the combined organic layers with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

N-Alkylation Workflow

Dissolve amine in DMF

Add base (DIPEA or K₂CO₃)
Add Bromo-PEG2-C2-Boc Heat to 60-80°C for 12-24h Work-up and Extraction Purification (Chromatography)

Click to download full resolution via product page

Caption: Workflow for N-alkylation.

Protocol 2: Coupling with Thiols (S-Alkylation)
This protocol details the S-alkylation of a thiol-containing substrate with Bromo-PEG2-C2-Boc.

Materials:

Bromo-PEG2-C2-Boc

Thiol-containing substrate

Anhydrous DMF or Tetrahydrofuran (THF)

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

Ethyl acetate (EtOAc)

Saturated aqueous Ammonium Chloride (NH₄Cl)

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b606389?utm_src=pdf-body-img
https://www.benchchem.com/product/b606389?utm_src=pdf-body
https://www.benchchem.com/product/b606389?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Silica gel for column chromatography

Procedure:

To a solution of the thiol-containing substrate (1.0 eq.) in anhydrous DMF, add K₂CO₃ (2.0

eq.). For less acidic thiols, NaH (1.2 eq.) can be used in anhydrous THF at 0°C.

Stir the mixture at room temperature for 30 minutes.

Add a solution of Bromo-PEG2-C2-Boc (1.1 eq.) in the same anhydrous solvent.

Stir the reaction at room temperature for 4-12 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

Extract the product with EtOAc.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography.

S-Alkylation Workflow

Dissolve thiol in DMF/THF

Add base (K₂CO₃ or NaH)
Add Bromo-PEG2-C2-Boc Stir at RT for 4-12h Work-up and Extraction Purification (Chromatography)

Click to download full resolution via product page

Caption: Workflow for S-alkylation.

Protocol 3: Coupling with Phenols (O-Alkylation)
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This protocol describes the O-alkylation of a phenolic substrate with Bromo-PEG2-C2-Boc.

Materials:

Bromo-PEG2-C2-Boc

Phenolic substrate

Anhydrous Acetonitrile (MeCN) or DMF

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

Potassium Iodide (KI) (catalytic amount)

Ethyl acetate (EtOAc)

Water

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of the phenolic substrate (1.0 eq.) in anhydrous MeCN or DMF, add K₂CO₃ (3.0

eq.) or Cs₂CO₃ (2.0 eq.) and a catalytic amount of KI.

Stir the suspension at room temperature for 30 minutes.

Add Bromo-PEG2-C2-Boc (1.5 eq.).

Heat the reaction mixture to 70-90°C and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

After cooling to room temperature, filter off the inorganic salts.
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Concentrate the filtrate and dissolve the residue in EtOAc.

Wash the organic layer with water and brine.

Dry over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography.

O-Alkylation Workflow

Dissolve phenol in MeCN/DMF

Add base and KI
Add Bromo-PEG2-C2-Boc Heat to 70-90°C for 12-24h Work-up and Extraction Purification (Chromatography)

Click to download full resolution via product page

Caption: Workflow for O-alkylation.

Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the coupling

of bromo-PEG linkers with various nucleophiles, based on literature for analogous compounds.

Actual yields will vary depending on the specific substrate and reaction conditions.
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Nucleoph
ile Type

Substrate
Example

Base Solvent
Temperat
ure (°C)

Time (h)
Typical
Yield (%)

Primary

Amine

Aniline

derivative
DIPEA DMF 80 16 60-80

Secondary

Amine

Piperidine

derivative
K₂CO₃ MeCN 60 24 50-70

Thiol Thiophenol K₂CO₃ DMF RT 8 70-90

Phenol

4-

Hydroxyph

enylacetic

acid

Cs₂CO₃ DMF 90 18 50-75

Boc Deprotection Protocol
The Boc protecting group can be readily removed under acidic conditions to reveal the primary

amine for subsequent conjugation steps.

Materials:

Boc-protected PEG-conjugate

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

Dissolve the Boc-protected conjugate in DCM.

Add an equal volume of TFA and stir at room temperature for 1-2 hours.

Monitor the deprotection by LC-MS (observing the mass loss of the Boc group).
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Upon completion, remove the DCM and TFA under reduced pressure.

Redissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ until

the aqueous layer is basic.

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected

amine.

Conclusion
Bromo-PEG2-C2-Boc is a versatile linker for the conjugation of molecules containing

primary/secondary amines, thiols, or phenols. The provided protocols offer a robust starting

point for developing specific conjugation strategies. Optimization of reaction parameters such

as base, solvent, temperature, and reaction time may be necessary to achieve optimal yields

for specific substrates. The straightforward Boc deprotection allows for a modular approach to

the synthesis of complex bioconjugates and other advanced molecular architectures.

To cite this document: BenchChem. [Application Notes and Protocols for the Coupling of
Bromo-PEG2-C2-Boc]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606389#reaction-conditions-for-coupling-bromo-
peg2-c2-boc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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